molecular formula C9H19BO2 B8004957 (4-Ethylcyclohexyl)methylboronic acid

(4-Ethylcyclohexyl)methylboronic acid

Cat. No.: B8004957
M. Wt: 170.06 g/mol
InChI Key: QKJJHJYFSDPOQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylcyclohexyl)methylboronic acid typically involves the reaction of 4-ethylcyclohexylmethyl halide with a boron-containing reagent under controlled conditions. One common method is the hydroboration of alkenes followed by oxidation to yield the boronic acid .

Industrial Production Methods

Industrial production of this compound often employs large-scale hydroboration processes, utilizing catalysts to enhance yield and selectivity. The reaction conditions are optimized to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Ethylcyclohexyl)methylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include alcohols, alkanes, and various substituted organic compounds, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (4-Ethylcyclohexyl)methylboronic acid involves its ability to form stable covalent bonds with other molecules. This property is particularly useful in cross-coupling reactions, where the boronic acid group facilitates the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts and the subsequent transmetalation process .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Vinylboronic acid

Uniqueness

(4-Ethylcyclohexyl)methylboronic acid is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ethylcyclohexyl group provides steric hindrance, influencing the outcome of reactions and making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

(4-ethylcyclohexyl)methylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19BO2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h8-9,11-12H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJJHJYFSDPOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC1CCC(CC1)CC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.